(1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine
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Overview
Description
(1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine is an organic compound that features a benzodioxin ring structure attached to an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine typically involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.
Attachment of the Ethanamine Group: The ethanamine group is introduced via a reductive amination reaction. This involves the reaction of the benzodioxin aldehyde with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can convert the benzodioxin ring to a more saturated form or reduce the imine back to the amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of imines or oxides.
Reduction: Formation of saturated benzodioxin derivatives.
Substitution: Introduction of various functional groups onto the benzodioxin ring.
Scientific Research Applications
(1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the creation of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor to pharmacologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
(1R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine: A stereoisomer with different spatial arrangement.
1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-amine: A homolog with an additional carbon in the alkyl chain.
1-(2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-amine: Another homolog with two additional carbons in the alkyl chain.
Uniqueness: (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine is unique due to its specific stereochemistry and the presence of the benzodioxin ring, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(11)8-2-3-9-10(6-8)13-5-4-12-9/h2-3,6-7H,4-5,11H2,1H3/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUSRLBOAUOYSM-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCO2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC2=C(C=C1)OCCO2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1212163-78-4 |
Source
|
Record name | (1S)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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